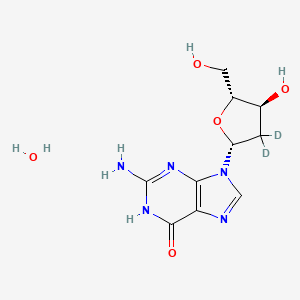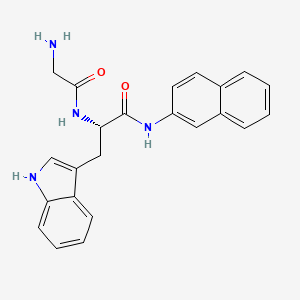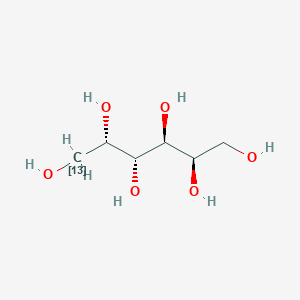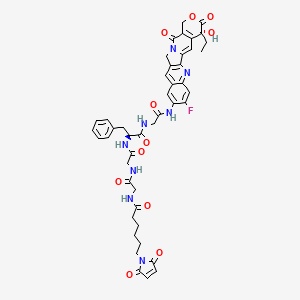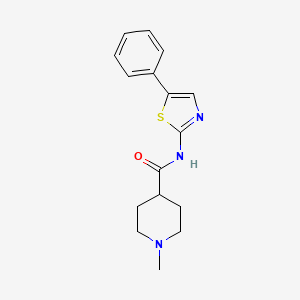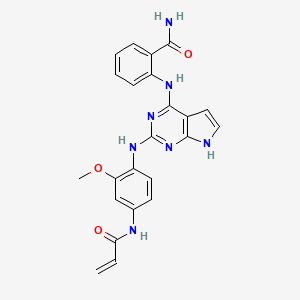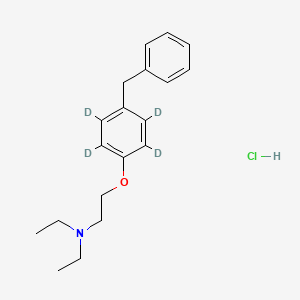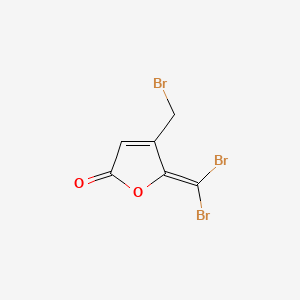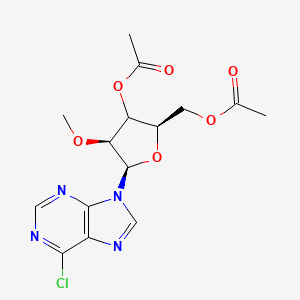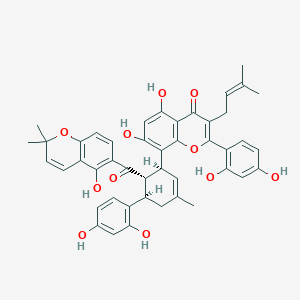![molecular formula C12H17FN6O3 B12393647 (2R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12393647.png)
(2R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol is a synthetic nucleoside analog
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Base:
Glycosylation: The purine base is then glycosylated with a suitable sugar derivative to form the nucleoside.
Fluorination: The fluorine atom is introduced at the desired position on the sugar moiety.
Hydroxymethylation: The hydroxymethyl group is added to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group.
Reduction: Reduction reactions can occur at the purine base, affecting the amino and dimethylamino groups.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In molecular biology, the compound is studied for its potential as a probe for nucleic acid interactions. It can be incorporated into DNA or RNA strands to study their structure and function.
Medicine
Medicinally, the compound has been investigated for its antiviral and anticancer properties. Its ability to mimic natural nucleosides allows it to interfere with viral replication and cancer cell proliferation.
Industry
In the industrial sector, the compound can be used in the development of new materials and as a precursor for other valuable chemicals.
Mechanism of Action
The mechanism of action of (2R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal nucleic acid function by:
Inhibiting Polymerases: The compound can inhibit DNA or RNA polymerases, preventing the synthesis of new nucleic acid strands.
Inducing Mutations: Its presence in nucleic acids can lead to mutations, which can be lethal to viruses or cancer cells.
Interfering with Base Pairing: The compound can disrupt normal base pairing, leading to errors in replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Acyclovir: A nucleoside analog used as an antiviral drug.
Gemcitabine: A nucleoside analog used in cancer chemotherapy.
Fludarabine: Another nucleoside analog with antiviral and anticancer properties.
Uniqueness
What sets (2R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol apart is its unique combination of functional groups, which allows for specific interactions with nucleic acids. Its fluorine atom and dimethylamino group provide distinct chemical properties that can be exploited for targeted applications.
Properties
Molecular Formula |
C12H17FN6O3 |
|---|---|
Molecular Weight |
312.30 g/mol |
IUPAC Name |
(2R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C12H17FN6O3/c1-18(2)9-7-10(17-12(14)16-9)19(4-15-7)11-6(13)8(21)5(3-20)22-11/h4-6,8,11,20-21H,3H2,1-2H3,(H2,14,16,17)/t5-,6-,8?,11-/m1/s1 |
InChI Key |
KPARWUJDCIURDN-LIJJBAKPSA-N |
Isomeric SMILES |
CN(C)C1=NC(=NC2=C1N=CN2[C@H]3[C@@H](C([C@H](O3)CO)O)F)N |
Canonical SMILES |
CN(C)C1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-[[1-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-4-oxobutyl]triazol-4-yl]methyl]pyridine-2-carboxamide](/img/structure/B12393578.png)
![N'-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-6-oxopurin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12393580.png)
![3-aminopropyl-[3-[4-[(E)-2-[4-(dibutylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl]-dimethylazanium;dichloride;hydrochloride](/img/structure/B12393584.png)
